molecular formula C14H11N5O4 B13042466 Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(1,3-benzodioxol-5-yl)-1,6-dimethyl- CAS No. 52199-05-0

Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(1,3-benzodioxol-5-yl)-1,6-dimethyl-

Cat. No.: B13042466
CAS No.: 52199-05-0
M. Wt: 313.27 g/mol
InChI Key: FEQRWFABERLIOV-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole moiety and a pyrimido[5,4-e][1,2,4]triazine core

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism by which 3-(Benzo[d][1,3]dioxol-5-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione exerts its effects involves interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways, leading to therapeutic effects such as cancer cell apoptosis . The exact molecular targets and pathways involved are still under investigation .

Properties

CAS No.

52199-05-0

Molecular Formula

C14H11N5O4

Molecular Weight

313.27 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C14H11N5O4/c1-18-13(20)10-12(16-14(18)21)19(2)17-11(15-10)7-3-4-8-9(5-7)23-6-22-8/h3-5H,6H2,1-2H3

InChI Key

FEQRWFABERLIOV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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